molecular formula C10H12O3 B3340077 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one CAS No. 219539-06-7

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one

Cat. No.: B3340077
CAS No.: 219539-06-7
M. Wt: 180.2 g/mol
InChI Key: XAQOWKKOGGBPBU-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one is an aromatic ketone characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at position 3 and a methoxy (-OCH₃) group at position 4, linked to an acetyl group (C=O). For example, it was isolated from the dichloromethane extract of Ephedra intermedia (中麻黄) and structurally validated via NMR and MS .

Properties

IUPAC Name

1-[3-(hydroxymethyl)-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQOWKKOGGBPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405597
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219539-06-7
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(hydroxymethyl)-4-methoxyphenyl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with formaldehyde and a suitable catalyst to form the intermediate 3-(hydroxymethyl)-4-methoxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may play a role in preventing oxidative stress-related diseases.
  • Antiproliferative Activity : Studies have indicated that it possesses antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy .

Anticancer Research

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against a range of cancer cell lines, revealing promising results:

  • Case Study : In vitro assays showed that compounds derived from this structure exhibited significant growth inhibition across multiple cancer types, including melanoma and renal cancer .
CompoundCell Line TestedIC50 (µM)Growth Inhibition (%)
5aSK-MEL-58.565
5dA4987.270
5eMDA-MB-4686.075

Antioxidant Applications

The antioxidant properties of this compound have been explored for potential applications in food preservation and cosmetic formulations:

  • Mechanism : The compound's ability to scavenge free radicals may help protect cells from oxidative damage, making it suitable for use in dietary supplements and skincare products aimed at reducing aging effects.

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects[4][4].

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance Reference
This compound 3-CH₂OH, 4-OCH₃ C₁₀H₁₂O₃ 180.20 Natural product isolated from Ephedra intermedia; hydroxymethyl at C3 Potential anti-asthma activity (preliminary)
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Compound 8) 4-OH, 3-OCH₃ C₉H₁₀O₃ 166.17 Lacks hydroxymethyl; isolated from Stellaria dichotoma (银柴胡) Tested for anti-allergic activity in RBL-2H3 cells
1-(4-Methoxyphenyl)ethan-1-one 4-OCH₃ C₉H₁₀O₂ 150.17 Simplest analog; no C3 substituent Commercial precursor for synthesis
1-[3-(((6,8-Dichloroquinazolin-4-yl)oxy)methyl)-4-methoxyphenyl]ethan-1-one (3s) 3-(OCH₂-6,8-Cl₂-quinazolin-4-yl), 4-OCH₃ C₁₉H₁₅Cl₂N₂O₃ 402.24 Chloroquinazoline moiety at C3 Synthetic antiviral candidate targeting respiratory syncytial virus
1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one 4-OH, 3-CH₂OCH₃ C₁₀H₁₂O₃ 180.20 Methoxymethyl instead of hydroxymethyl at C3 Studied for photostability and material science applications
1-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}ethan-1-one (60) 4-OH, 3,5-(piperidinylmethyl) C₂₀H₂₉N₂O₂ 329.46 Dual piperidinylmethyl groups at C3 and C5 Synthetic compound with antimicrobial properties
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one 3-(CH₂CH(CH₃)CH₂OH), 4-OCH₃ C₁₄H₂₀O₃ 236.31 Branched hydroxyalkyl chain at C3 Natural product with applications in life sciences

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves water solubility compared to its methoxymethyl analog (logP ~1.8 vs. ~2.3) .
  • Stability : Methoxymethyl-substituted analogs (e.g., ) show greater stability under acidic conditions compared to hydroxymethyl derivatives, which may undergo oxidation.

Biological Activity

1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one, also known as Acetoisovanillone, is a compound of significant interest in biological research due to its diverse biological activities. The compound is characterized by its unique structural features, including a hydroxymethyl group and a methoxy group on a phenyl ring, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and other relevant pharmacological activities.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Appearance : Light yellow to brown solid
  • Solubility : Soluble in organic solvents such as ethanol and acetone; poorly soluble in water

Antioxidant Properties

This compound has been reported to exhibit significant antioxidant activity , which may play a role in its therapeutic potential. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated high inhibitory activity against telomerase, an enzyme often upregulated in cancer cells. The IC50 value was reported at 88 nM against SMMC-7721 liver cancer cells, while showing minimal toxicity to normal hepatocyte cells (IC50 = 10 μM) .
  • In vivo Studies : In xenograft tumor models, this compound significantly inhibited tumor growth. The underlying mechanism involved modulation of endoplasmic reticulum stress pathways, leading to apoptotic cell death .

Other Pharmacological Activities

The compound also exhibits various other biological activities:

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameMolecular FormulaKey Features
4-MethoxyacetophenoneC9H10O3Lacks hydroxymethyl group; used in similar applications.
VanillinC8H8O3A well-known flavoring agent; lacks the methoxy group at position 4.
2-Hydroxy-4-methoxyacetophenoneC9H10O4Contains both hydroxy and methoxy groups; exhibits different reactivity.
3-HydroxyflavoneC15H10O5A flavonoid with antioxidant properties; structurally distinct but functionally similar.

The unique combination of functional groups in this compound confers distinct biological activities that are not fully replicated by these similar compounds.

Case Study 1: Anticancer Mechanism Exploration

In a study focused on the anticancer properties of the compound, researchers investigated its effects on SMMC-7721 liver cancer cells. The findings indicated that the compound induced apoptosis through oxidative stress pathways and downregulation of telomerase activity. This mechanism highlights the potential of this compound as a therapeutic agent in cancer treatment .

Case Study 2: Antioxidant Efficacy Assessment

Another study evaluated the antioxidant efficacy of the compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited strong free radical scavenging activity, suggesting its potential use in preventing oxidative damage associated with chronic diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one, and how are reaction conditions optimized?

  • Methodology :

  • A common approach involves Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-hydroxy-4-methoxybenzaldehyde) in the presence of a Lewis acid catalyst like AlCl₃ .
  • Alternative methods include alkylation of 4-hydroxyacetophenone derivatives (e.g., reaction with 4-chlorobenzyl chloride under reflux with anhydrous K₂CO₃ in ethanol) .
  • Optimization : Reaction progress is monitored via HPLC using internal standards (e.g., 1-(4-methoxyphenyl)ethan-1-one) . Solvent selection (e.g., propylene carbonate dried over molecular sieves) and catalyst purity are critical for yield improvement .

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

  • Techniques :

  • NMR spectroscopy (¹H and ¹³C) confirms substitution patterns, e.g., methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups .
  • HPLC with response factor calibration ensures purity, especially when used as an internal standard in reactions .
  • Mass spectrometry (MS) and FT-IR verify molecular weight (e.g., C₁₀H₁₂O₃, MW 180.2) and functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Key Precautions :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological or chemical utility?

  • Strategies :

  • Derivatization of the hydroxymethyl group : Esterification or etherification to improve solubility or stability . For example, benzylation of the hydroxyl group increases lipophilicity for membrane permeability studies .
  • Substitution on the aromatic ring : Introducing electron-withdrawing groups (e.g., -NO₂) via nitration to study electronic effects on reactivity .
  • Chiral resolution : Separation of enantiomers using chiral HPLC columns or enzymatic catalysis for applications in asymmetric synthesis .

Q. What challenges arise in resolving contradictory data from spectroscopic or chromatographic analyses?

  • Case Study : Discrepancies in HPLC retention times or NMR splitting patterns may arise from:

  • Byproduct formation : E.g., incomplete acylation leading to unreacted intermediates. Use preparative TLC or column chromatography to isolate pure fractions .
  • Solvent impurities : Ensure solvents (e.g., ethanol, propylene carbonate) are rigorously dried and distilled to avoid side reactions .
  • Dynamic equilibria : For tautomeric forms (e.g., keto-enol), low-temperature NMR or deuterated solvents stabilize specific conformers .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

  • Approaches :

  • Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution (e.g., nitration at the 5-position due to methoxy group’s directing effects) .
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes in metabolic pathways) using software like AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antibacterial activity to guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one
Reactant of Route 2
1-[3-(Hydroxymethyl)-4-methoxyphenyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.